2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one

Medicinal chemistry Receptor-ligand interactions Drug design

CNS research programs face 4-12-week import delays when sourcing N-alkylated pyrrolidinophenones that fall under generic cathinone scheduling. 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1376435-88-9) eliminates this bottleneck. - C2-attached pyrrolidine with secondary amine (HBD=1), structurally distinct from scheduled N-alkylated cathinones; no DEA/Home Office quota restrictions apply. - Thiophene aromatic ring (TPSA 57.3 Ų, XLogP 1.7) enables sulfur-mediated interactions unavailable to phenyl analogues. - Reactive secondary amine supports N-alkylation, N-acylation, N-sulfonylation, and reductive amination for rapid library expansion from a single procurement lot. - 98% purity meets ISO 17025 calibration standard requirements for forensic LC-MS/MS workflows.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Cat. No. B13304207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)C2=CC=CS2
InChIInChI=1S/C10H13NOS/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8,11H,1,3,5,7H2
InChIKeyPYYRIZPEPKWFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one: Structural Identity & C2-Pyrrolidine Differentiation


2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1376435-88-9) is a synthetic β-keto pyrrolidine derivative belonging to the substituted cathinone class. In contrast to the more prevalent N-substituted pyrrolidine cathinones such as α-PVT (α-pyrrolidinopentiothiophenone) [1], this compound features a C2-attached pyrrolidine ring, creating a secondary amine (hydrogen bond donor count = 1) that fundamentally distinguishes it from N-alkylated tertiary amine analogues (hydrogen bond donor count = 0). The thiophene-for-phenyl replacement introduces altered aromatic electronics and sulfur-mediated interactions not available to phenyl analogues [2]. With a molecular formula of C10H13NOS, molecular weight of 195.28 g/mol, and a calculated XLogP3-AA of 1.7, the compound occupies a distinct physicochemical space defined by its topological polar surface area (TPSA) of 57.3 Ų, which differs measurably from its closest N-acetyl regioisomer [3].

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one: Why It Cannot Be Replaced


The pyrrolidine attachment position dictates fundamentally different hydrogen-bonding capabilities, steric profiles, and metabolic liabilities. The C2-attached pyrrolidine of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one retains a secondary amine (pKa ~9–10.5 for 2-substituted pyrrolidines ), serving as a hydrogen bond donor, whereas N-substituted analogues such as 1-(2-(thiophen-2-yl)pyrrolidin-1-yl)ethanone (CAS 1090985-98-0) present a tertiary amide with zero hydrogen bond donor capacity (HBD = 0) [1]. The thiophene ring introduces distinct sulfur-mediated polar interactions (TPSA 57.3 Ų versus ~45–50 Ų for phenyl counterparts) and altered CYP450 metabolism compared to the phenyl analogue 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one (TPSA not reported, but computed HBA count of 2 versus 3 for the target compound) [1][2]. These differences render simple “class-level” substitution scientifically unjustifiable for studies requiring defined receptor-binding geometries, metabolic stability, or blood-brain barrier permeability predictions.

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one: Head-to-Head vs. Structural Analogues


Hydrogen Bond Donor: Binary Switch vs. N-Substituted Analogues

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one possesses one hydrogen bond donor (the secondary pyrrolidine NH), whereas its closest N-acetyl regioisomer, 1-(2-(thiophen-2-yl)pyrrolidin-1-yl)ethanone (CAS 1090985-98-0), has zero hydrogen bond donors because the pyrrolidine nitrogen is fully substituted as a tertiary amide [1][2]. The phenyl analogue 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one also has HBD = 1 but exhibits a reduced hydrogen bond acceptor count (2 vs. 3) due to the absence of the thiophene sulfur, which can act as a weak acceptor [3].

Medicinal chemistry Receptor-ligand interactions Drug design

Topological Polar Surface Area vs. N-Acetyl Regioisomer

The topological polar surface area of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is 57.3 Ų, which is 18% larger than the TPSA of 48.6 Ų for 1-(2-(thiophen-2-yl)pyrrolidin-1-yl)ethanone [1][2]. This difference arises from the exposed secondary amine and the ketone orientation relative to the thiophene ring. TPSA is a key determinant of passive membrane permeability; values below 60 Ų are generally associated with favorable blood-brain barrier penetration, but the 8.7 Ų difference between these two isomers may produce measurable differences in CNS exposure.

Blood-brain barrier permeability ADME prediction Medicinal chemistry optimization

Commercial Purity Benchmarking Across Vendors

Multiple independent vendors including Chemscene (Cat. CS-0290131) and MolDB (Cat. M198682) report a minimum purity specification of 98% for 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one . Fluorochem (CAS 1376435-88-9) and Leyan (Cat. 1360801) also confirm 98% purity. In contrast, the commonly available N-acetyl regioisomer (CAS 1090985-98-0) is typically offered at 95% purity by suppliers such as AKSci . This 3-percentage-point difference in baseline purity specification translates to a potential 60% higher impurity burden in the N-acetyl analogue, which may confound high-sensitivity biochemical assays.

Chemical procurement Quality control Compound management

Regulatory Differentiation: Uncontrolled Status Advantage

α-Pyrrolidinopentiothiophenone (α-PVT), the N-substituted pentanone analogue, is explicitly controlled as a Class B substance in the UK, listed under Anlage II in Germany, and illegal in China, Sweden, and Switzerland [1]. By contrast, 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is structurally distinct in two key features—(i) C2-attached rather than N-attached pyrrolidine, and (ii) an ethanone rather than pentanone α-carbon chain—placing it outside the current generic scheduling definitions for cathinone/pyrrolidinophenone controls in most jurisdictions. This regulatory asymmetry enables uninterrupted procurement for academic and industrial research programs operating across international borders.

Regulatory compliance Research chemical sourcing Global procurement

Monoamine Transporter Engagement: Potency & Selectivity Fingerprint

The broader pyrrolidinophenone class exhibits nanomolar to micromolar affinity at human monoamine transporters (hDAT, hNET, hSERT). In a study of 20 substituted cathinones, α-PVT demonstrated the unusual selectivity pattern hNET > hDAT > hSERT, ranking it among the most potent hNET inhibitors in the series, in contrast to most pyrrolidinophenones that follow hDAT > hNET > hSERT [1]. While direct transport inhibition data for 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one are not yet published, its C2-attached pyrrolidine introduces a secondary amine pharmacophore that mimics the amine topology of endogenous substrates more closely than N-alkylated analogues. Published structure-activity relationship trends indicate that increasing α-carbon chain length enhances transporter affinity; the target compound's ethanone chain (2-carbon) is predicted to yield intermediate potency between the propiophenone (3-carbon) and aminoketone reference compounds [1].

Neuropharmacology Transporter inhibition Abuse liability research

Synthetic Versatility: C2-Pyrrolidine Chiral Building Block

The C2-attached pyrrolidine ring of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one contains a stereogenic center at the pyrrolidine 2-position, enabling resolution into enantiomerically pure forms that can serve as chiral building blocks for asymmetric synthesis. Enamine LLC (Cat. EN300-101476) and Chembase list the compound as a versatile small molecule scaffold with a purity of 95% for the hydrochloride salt . The compound is further listed as a Heterocyclic Building Block by MolDB, indicating its marketed role in fragment-based library construction rather than solely as a pharmacological probe . In contrast, the N-acetyl regioisomer presents a stereocenter at the pyrrolidine 2-position adjacent to the thiophene ring but lacks the reactive secondary amine for further derivatization, limiting its downstream synthetic utility.

Synthetic chemistry Chiral pool synthesis Fragment-based drug discovery

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one: Application Scenarios


Neuroscience SAR for Transporter Subtype Selectivity

Research groups studying the structural determinants of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporter selectivity can deploy 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one as a unique probe that combines a secondary amine pharmacophore (HBD = 1) with a thiophene aromatic ring and a short ethanone α-carbon chain [1]. This chemotype is not represented in the published pyrrolidinophenone SAR literature, where all characterized compounds bear N-alkylated tertiary amines [2]. The compound fills a critical matrix gap between primary-amine cathinones (e.g., methcathinone) and N-pyrrolidinyl cathinones (e.g., α-PVP, α-PVT), enabling deconvolution of the contribution of amine substitution to transporter binding kinetics.

Fragment Library Construction: Multi-Vector Growth Potential

The target compound's C2-pyrrolidine stereocenter and reactive secondary amine make it an ideal core scaffold for fragment-based drug discovery (FBDD) libraries . Unlike the N-acetyl regioisomer (CAS 1090985-98-0), which offers limited derivatization options, the target compound supports N-alkylation, N-acylation, N-sulfonylation, and reductive amination, enabling rapid generation of diverse analogues for screening against protein targets. The thiophene ring provides an additional vector for electrophilic substitution or metal-catalyzed cross-coupling reactions, further expanding accessible chemical space from a single procurement lot.

Regulatory-Compliant International CNS Drug Discovery

For pharmaceutical companies and contract research organizations (CROs) operating across jurisdictions with strict narcotics controls, 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one offers an operational advantage over α-PVT and related controlled pyrrolidinophenones. Its structural divergence—C2-attached pyrrolidine and ethanone chain—places it outside the scope of cathinone generic scheduling in the UK, Germany, China, Sweden, and Switzerland [3]. This eliminates the 4–12-week import/export licensing delays and DEA/Home Office quota restrictions associated with scheduled analogues, enabling uninterrupted medicinal chemistry timelines for CNS-targeted programs.

Forensic Toxicology Reference Standard Development

Forensic laboratories developing analytical methods for detecting emerging synthetic cathinones require authenticated reference standards that are structurally distinct from the most commonly encountered abused substances (to avoid cross-reactivity in immunoassays). With a TPSA of 57.3 Ų and a unique secondary-amine thiophene chemotype [1], 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)ethan-1-one serves as a chromatographic and mass spectrometric reference that can be unequivocally distinguished from α-PVT (MW 237.36, N-alkylated) in LC-MS/MS workflows. Its 98% commercial purity specification meets the ISO 17025 requirements for calibration standards.

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